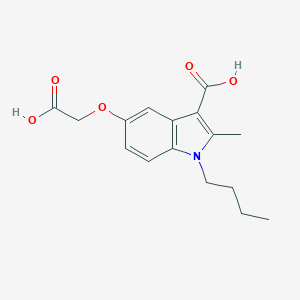
1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid, also known as BMIM, is a synthetic compound that has gained attention for its potential applications in scientific research. BMIM is a derivative of indole-3-carboxylic acid, a naturally occurring compound found in plants. The synthesis of BMIM involves a multistep process that requires the use of several reagents and solvents.
Mecanismo De Acción
The mechanism of action of 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes or signaling pathways in the body. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the growth and spread of cancer cells. This compound has also been shown to inhibit the activation of NF-kappaB, a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which can cause damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and modified to suit specific research needs. This compound is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, this compound also has some limitations. It is a relatively new compound, and its effects on the body are not fully understood. Additionally, this compound is not widely available, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid. One area of focus is the development of drug delivery systems that use this compound as a targeting agent. Another area of focus is the study of this compound's effects on specific types of cancer cells, as well as its potential use in combination with other cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body.
Métodos De Síntesis
The synthesis of 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid involves the reaction of 2-methylindole-3-carboxylic acid with butyl bromide in the presence of potassium carbonate. The resulting product is then reacted with sodium methoxide and chloroacetic acid to produce this compound. This multistep process requires careful handling of reagents and solvents to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. This compound has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, this compound has been studied for its potential use in drug delivery systems, as it can be easily modified to target specific cells or tissues.
Propiedades
Fórmula molecular |
C16H19NO5 |
|---|---|
Peso molecular |
305.32 g/mol |
Nombre IUPAC |
1-butyl-5-(carboxymethoxy)-2-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C16H19NO5/c1-3-4-7-17-10(2)15(16(20)21)12-8-11(5-6-13(12)17)22-9-14(18)19/h5-6,8H,3-4,7,9H2,1-2H3,(H,18,19)(H,20,21) |
Clave InChI |
ZTLVOWMKFGTBPI-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(C2=C1C=CC(=C2)OCC(=O)O)C(=O)O)C |
SMILES canónico |
CCCCN1C(=C(C2=C1C=CC(=C2)OCC(=O)O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)
![5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide](/img/structure/B271327.png)
![4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)

![2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole](/img/structure/B271332.png)


![2-[2-(4-Quinolinyl)vinyl]quinoline](/img/structure/B271339.png)
![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)


![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)